Cas no 33329-69-0 (ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate)

Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate is a specialized heterocyclic compound featuring a cyclopropane carboxylate ester moiety fused with a dihydrooxazine ring. Its unique structure, incorporating both oxazine and cyclopropane functionalities, makes it a valuable intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The compound's rigid cyclopropane ring enhances stability, while the oxazine component offers reactivity for further functionalization. Its well-defined stereochemistry and synthetic versatility enable precise modifications, making it useful in the design of bioactive molecules. The ethyl ester group further improves solubility and handling, facilitating downstream applications. This compound is suited for researchers seeking advanced building blocks for complex molecular architectures.
ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate structure
33329-69-0 structure
Product Name:ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate
CAS No:33329-69-0
MF:
MW:
CID:2946106
Update Time:2025-06-09

ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2(1<1-ethoxycarbonylcyclopropane>)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
    • ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate
    • Cyclopropanecarboxylic acid, 1-(5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazin-2-yl)-, ethyl ester

ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate Pricemore >>

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Additional information on ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate

Introduction to Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate (CAS No. 33329-69-0)

Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate (CAS No. 33329-69-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopropane ring linked to an oxazine moiety, which endows it with unique structural and functional properties. The presence of the ethyl ester group further enhances its versatility, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of this compound is particularly intriguing due to the combination of the cyclopropane and oxazine units. Cyclopropane rings are known for their high ring strain, which can be exploited in various synthetic transformations. On the other hand, oxazines are heterocyclic compounds that often serve as key scaffolds in medicinal chemistry due to their ability to mimic natural products and exhibit a wide range of biological activities. The specific substitution pattern in 4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl adds an additional layer of complexity and potential functionality.

In recent years, there has been a growing interest in developing new methodologies for the synthesis of cyclopropanated heterocycles. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The ethyl ester derivative of this compound can be particularly useful in these contexts as it can be further modified through various chemical reactions such as hydrolysis to yield a carboxylic acid or transesterification to introduce different ester groups.

The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the reaction of a halogenated cyclopropane with an appropriate oxazine derivative under basic conditions. The ethylation step is crucial and often requires careful optimization to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed reactions have also been explored to improve the efficiency of these synthetic routes.

The biological activity of Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate has been extensively studied in recent years. Initial studies have suggested that this compound exhibits moderate activity against certain bacterial strains, making it a potential candidate for the development of novel antimicrobial agents. Additionally, its structural features have been investigated for their potential role in modulating enzyme activity and protein-protein interactions.

The compound's unique structural features also make it an attractive scaffold for drug discovery efforts. The cyclopropane ring can serve as a rigid pharmacophore that interacts with specific binding sites on target proteins or enzymes. Meanwhile, the oxazine moiety can be functionalized to introduce additional pharmacological properties. This combination has led to several innovative synthetic strategies aimed at optimizing the biological activity and pharmacokinetic profile of derivatives.

In conclusion, Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate (CAS No. 33329-69-0) represents a promising compound in pharmaceutical research with its unique structural features and versatile synthetic applications. Its potential biological activities and structural versatility make it an invaluable tool for medicinal chemists and researchers working on developing new therapeutic agents.

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